6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
Description
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate features a pyran-4-one core substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and a 4-(trifluoromethyl)benzoate ester at the 3-position.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-11-6-7-23-18(24-11)29-10-14-8-15(25)16(9-27-14)28-17(26)12-2-4-13(5-3-12)19(20,21)22/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYOZUCWUZONFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate involves multiple steps, including the formation of the pyrimidine and pyran rings, followed by the introduction of the benzoate group. Common synthetic routes include:
Cyclization Reactions: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation:
Pyran Ring Formation: The pyran ring is formed through cyclization reactions involving appropriate aldehydes or ketones.
Benzoate Introduction: The final step involves the esterification of the pyran derivative with 4-(trifluoromethyl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring.
Substitution: The compound can undergo substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrimidine derivatives .
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Benzoate Substituents
The benzoate moiety is a critical site for structural diversification. Key analogues include:
Key Observations :
Core Ring System Modifications
Pyran-4-one vs. Thieno[3,2-d]pyrimidin-4-one
The compound ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate () replaces the pyran-4-one core with a thieno[3,2-d]pyrimidin-4-one system .
- Sulfanyl Group Placement : The sulfanyl group is part of the fused thiophene ring, limiting its spatial flexibility compared to the pyran-based compound.
Dihydropyrimidinone Derivatives
The compound 2-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]ethyl benzoate () features a dihydropyrimidinone core with a methylsulfanyl group .
- Hydrogen-Bonding Potential: The dihydropyrimidinone NH group provides hydrogen-bond donor sites absent in the pyran-4-one system.
- Reduced Rigidity : The saturated ring introduces conformational flexibility, contrasting with the planar pyran-4-one.
Sulfanyl Group Variations
The sulfanyl linker in the target compound is attached to a 4-methylpyrimidin-2-yl group. Analogues with pyrimidine derivatives (e.g., unsubstituted pyrimidinyl in ’s dimethoxybenzoate compound) lack the methyl group, which may affect steric interactions or metabolic stability .
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a synthetic organic molecule with a complex structure that includes a pyrimidine ring, a pyran ring, and a benzoate group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Composition
The molecular formula of the compound is . The structure features multiple functional groups that contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor function through specific binding interactions. The mechanisms include:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with cellular receptors, affecting signal transduction pathways.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfanyl group is particularly noteworthy as it has been associated with enhanced antibacterial activity.
| Activity Type | Test Organisms | Result |
|---|---|---|
| Antibacterial | E. coli | Effective inhibition observed |
| Antifungal | C. albicans | Moderate activity noted |
Anticancer Potential
Research into related compounds suggests that they may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Case Study: A derivative of this compound was tested against various cancer cell lines, showing promising results in reducing cell viability.
Toxicity and Safety Profile
Preliminary studies on toxicity indicate that while the compound shows significant biological activity, further research is needed to establish its safety profile in vivo. Toxicological assessments are crucial for determining the therapeutic window and potential side effects.
Recent Studies
- Antimicrobial Evaluation: A study highlighted the synthesis and evaluation of several derivatives based on the core structure, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity: Another research effort focused on evaluating the cytotoxic effects of similar compounds on breast cancer cell lines, revealing IC50 values indicating significant antiproliferative effects .
- Mechanistic Insights: Investigations into the mechanism of action revealed that these compounds may interfere with DNA synthesis or repair mechanisms in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidine + Sulfanyl | Antimicrobial |
| Compound B | Pyran + Benzene | Anticancer |
| Target Compound | Pyrimidine + Pyran + Trifluoromethyl Benzoate | Broad-spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
